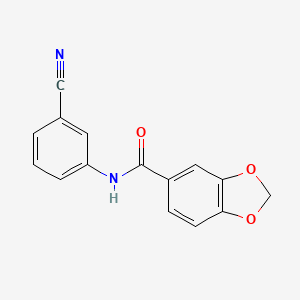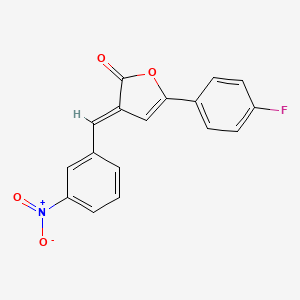![molecular formula C14H12Cl2O2 B5698911 {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCBOM and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action of {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol is not well understood. However, it is believed to work by interacting with specific proteins in the body, thereby modulating their activity. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical and Physiological Effects:
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for the development of new antimicrobial agents. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, this compound is also relatively unstable and can degrade over time, making it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its biological activity in different organisms, including humans. Additionally, further optimization of the synthesis method could lead to improved yields and purity of the compound, making it more suitable for various applications.
Méthodes De Synthèse
The synthesis of {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol is typically carried out by reacting 3-chlorobenzyl alcohol with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then further purified to obtain the final compound. This synthesis method has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicinal chemistry, where it is used in the synthesis of various biologically active compounds. This compound has also been studied for its potential use as a starting material in the synthesis of novel drugs.
Propriétés
IUPAC Name |
[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAVMVDYUCVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-[(3-chlorophenyl)methoxy]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
